N-(2-bromophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide
Description
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c1-10(16(22)18-14-5-3-2-4-12(14)17)20-15(21)9-8-13(19-20)11-6-7-11/h2-5,8-11H,6-7H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEDLRRYZLFAGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Br)N2C(=O)C=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a bromophenyl group and a pyridazinone core, which are significant in its biological interactions. The synthesis typically involves several steps:
- Formation of the Pyridazinone Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones or ketoesters under acidic or basic conditions.
- Introduction of the Cyclopropyl Group : Cyclopropyl moieties can be introduced via cyclopropanation reactions using diazo compounds.
- Bromination : The introduction of the bromine atom is accomplished through electrophilic bromination techniques.
- Final Formation : The sulfonamide or amide functionality is formed by reacting the intermediate with appropriate sulfonyl chlorides or amines in the presence of bases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate various biochemical pathways, although detailed investigations are necessary to fully elucidate these mechanisms.
3.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown selective cytotoxicity against non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines. The following table summarizes key findings from various studies:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HOP-92 | 0.001 | Highly sensitive to treatment |
| U251 | 0.001 | Significant inhibition observed |
| A549 | 0.005 | Moderate sensitivity |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types .
3.2 Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. It exhibits notable effects against both gram-positive and gram-negative bacteria, as well as antifungal properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1 µg/mL |
| Candida albicans | 0.3 µg/mL |
These results indicate its potential as a broad-spectrum antimicrobial agent .
4.1 In Vivo Studies
A study conducted on animal models demonstrated that administration of this compound resulted in significant tumor reduction in NSCLC models, with minimal side effects observed . The compound was administered at varying doses, revealing a dose-dependent response in tumor size reduction.
4.2 Clinical Implications
While preclinical data are promising, further clinical trials are necessary to assess safety and efficacy in humans. The compound's unique structural features suggest it could be developed into a novel therapeutic agent for treating resistant cancer types and infections.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that N-(2-bromophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide may possess anti-inflammatory and analgesic properties. These effects are potentially due to its ability to inhibit specific enzymes involved in inflammatory pathways, making it a candidate for therapeutic applications in treating conditions like arthritis and chronic pain.
Cancer Research
The compound has been investigated for its anticancer potential. Its structural characteristics allow it to interact with various molecular targets involved in cancer progression. For example, compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. Further research is required to elucidate the specific mechanisms through which this compound exerts its anticancer effects.
Enzyme Inhibition
This compound has been studied for its potential as an inhibitor of certain enzymes and receptors implicated in various biological pathways. The brominated aromatic ring may enhance binding affinity to these targets, leading to altered enzymatic activity that could be exploited for therapeutic purposes.
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Bioactivity
- Halogenation : The bromine in the target compound vs. chlorine in the dichloro analog (20) may confer distinct electronic and steric effects. Bromine’s larger atomic radius could enhance hydrophobic interactions in binding pockets, while chlorine’s electronegativity might improve solubility .
- Heterocyclic Variations: The cyclopropyl group in the target compound contrasts with the furan in 1286732-15-5. Cyclopropane’s ring strain and nonpolar nature may reduce metabolic oxidation compared to furan’s oxygen-mediated reactivity .
- This could influence target selectivity or solubility .
Molecular Weight and Drug-Likeness
- In contrast, compound 1286732-15-7 (338.36 g/mol) aligns better with Lipinski’s rules .
Inferred Pharmacokinetic Profiles
- Metabolic Stability : Cyclopropane’s resistance to CYP450-mediated oxidation may give the target compound a longer half-life than the dichloro analog, which could undergo dehalogenation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-bromophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide, and what intermediates are critical?
- Methodology : The synthesis of pyridazinone-propanamide hybrids typically involves coupling a bromophenyl amine with a pyridazinone intermediate. For example, intermediates like 3-cyclopropyl-6-oxopyridazin-1(6H)-yl derivatives can be synthesized via cyclization reactions of diketones with hydrazines. Subsequent alkylation or acylation with propanamide-linked reagents (e.g., bromoacetamide derivatives) is key .
- Key Intermediates :
- Cyclopropyl-substituted pyridazinone core (synthesized via cyclopropane introduction using cyclopropanation reagents).
- N-(2-bromophenyl)propanamide moiety (prepared via amide coupling using EDCI/HOBt or similar reagents).
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (1660–1680 cm⁻¹) and amide N–H bends (~3300 cm⁻¹) .
- NMR :
- ¹H-NMR : Signals for the cyclopropyl group (δ 0.5–1.5 ppm), pyridazinone aromatic protons (δ 6.5–8.5 ppm), and bromophenyl protons (δ 7.2–7.8 ppm).
- 13C-NMR : Carbonyl carbons (δ 165–175 ppm) and cyclopropyl carbons (δ 5–15 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield when introducing sterically hindered groups like cyclopropane?
- Steric Considerations : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states. Catalytic additives like DMAP or TBAI improve reactivity in SN2-type alkylation reactions.
- Temperature Control : Gradual heating (40–60°C) prevents decomposition of cyclopropane-containing intermediates. Microwave-assisted synthesis may reduce reaction times .
- Case Study : In analogous pyridazinone hybrids, yields improved from 42% to 70% by optimizing stoichiometry (1.2 equiv of cyclopropyl reagent) and using Pd-catalyzed coupling .
Q. What strategies address contradictory bioactivity data in pyridazinone derivatives, such as variable IC₅₀ values across assays?
- Assay Validation : Include positive controls (e.g., known TRPV1 antagonists for pharmacological studies) to calibrate activity .
- Solubility Adjustments : Use co-solvents (DMSO/PBS mixtures) to maintain compound solubility and avoid false negatives.
- Data Normalization : Normalize activity metrics to cell viability assays (e.g., MTT) to distinguish cytotoxicity from target-specific effects .
Q. How can computational modeling predict the binding mode of this compound with cyclooxygenase (COX) or TRPV1 targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions between the pyridazinone core and catalytic residues (e.g., Tyr385 in COX-2).
- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability of the cyclopropyl group in hydrophobic pockets .
- QSAR Analysis : Correlate substituent electronegativity (e.g., bromine vs. fluorine) with activity trends using MOE or RDKit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
